5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine derivatives with β-diketones.
Introduction of the cyclopropyl group: This step involves the reaction of the pyrazole intermediate with cyclopropyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the substituents.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: This compound shares the pyrazole core but has different substituents, leading to different chemical and biological properties.
1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the cyclopropyl and iodo groups, which can significantly alter its reactivity and applications.
Uniqueness
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclopropyl and iodo groups, which impart distinct steric and electronic properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9IN2O2 |
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Molecular Weight |
292.07 g/mol |
IUPAC Name |
5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9IN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
WVQHTRYPAFSSHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)I)C2CC2 |
Origin of Product |
United States |
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